molecular formula C11H11BrO2 B1290927 3-(4-Acetoxyphenyl)-2-bromo-1-propene CAS No. 890097-87-7

3-(4-Acetoxyphenyl)-2-bromo-1-propene

Cat. No. B1290927
CAS RN: 890097-87-7
M. Wt: 255.11 g/mol
InChI Key: JOLGAUZYGHOPNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a related compound, “methyl (E)-3-(4-acetoxyphenyl)acrylate”, involves reacting “methyl (E)-3-(4-hydroxyphenyl)acrylate” with acetic anhydride at 80 °C for 2 hours . The reaction is monitored by TLC and the product is obtained after cooling slowly .


Molecular Structure Analysis

The molecular structure of “methyl (E)-3-(4-acetoxyphenyl)acrylate” has been determined by X-ray diffraction . The compound crystallizes in the monoclinic crystal system in space group P 2 1 / c .

Scientific Research Applications

Synthesis of Dioxolane Derivatives

3-(4-Acetoxyphenyl)-2-bromo-1-propene: can react with ethane-1,2-diol to produce 2-(4-acetoxyphenyl)-2-methyl-1,3-dioxolane . This reaction showcases the compound’s utility in synthesizing dioxolane derivatives, which are valuable in various chemical syntheses due to their stability and reactivity.

Development of Supramolecular Structures

Research indicates that derivatives of 3-(4-Acetoxyphenyl)-2-bromo-1-propene can be used to create complex supramolecular architectures . These structures have potential applications in the field of molecular engineering and nanotechnology, where precise molecular control is essential.

Crystal Engineering

The compound’s derivatives have been studied for their crystallographic properties, which is crucial for crystal engineering applications . Understanding the crystal structure of such compounds can lead to the development of new materials with desired physical and chemical properties.

Bronsted Acid Applications

As a Bronsted acid, 3-(4-Acetoxyphenyl)-2-bromo-1-propene can donate a proton in chemical reactions . This property is significant for catalysis in organic synthesis, where acids serve as catalysts to accelerate chemical reactions.

Research Use Only (RUO) Applications

The compound is designated for research use, meaning it’s used in laboratory research settings to explore new chemical reactions, synthesize new compounds, or study chemical properties .

Safety And Hazards

The safety data sheet for a related compound, “4-Methoxybenzyl alcohol”, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Chalcones and their analogues and derivatives have been widely synthesized to explore their potential uses, especially in anticancer drug discovery research . This suggests that “3-(4-Acetoxyphenyl)-2-bromo-1-propene” and related compounds may also have potential applications in drug discovery and other areas of research.

properties

IUPAC Name

[4-(2-bromoprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGAUZYGHOPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641203
Record name 4-(2-Bromoprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetoxyphenyl)-2-bromo-1-propene

CAS RN

890097-87-7
Record name 4-(2-Bromoprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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